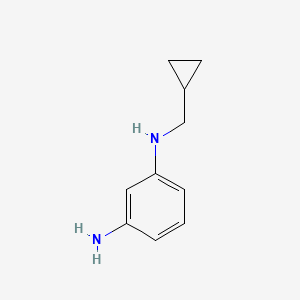

1-N-(cyclopropylmethyl)benzene-1,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-N-(cyclopropylmethyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWDPLXUOTYGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Functionalized Benzene 1,3 Diamines, Including 1 N Cyclopropylmethyl Benzene 1,3 Diamine

Strategies for Benzene-1,3-Diamine Scaffold Construction

The formation of the benzene-1,3-diamine core is a foundational step that can be achieved through several well-established and modern synthetic routes.

A traditional and widely used method for synthesizing benzene-1,3-diamine involves the dinitration of benzene (B151609) followed by reduction. This two-step process begins with the electrophilic nitration of benzene to yield 1,3-dinitrobenzene. The directing effects of the first nitro group, a meta-director, facilitate the introduction of the second nitro group at the meta position. Subsequently, the dinitro compound is reduced to the corresponding diamine. Common reducing agents for this transformation include tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C).

Another established approach is the nucleophilic aromatic substitution (SNAr) on dihalobenzenes. For instance, 1,3-dichlorobenzene (B1664543) or 1,3-dibromobenzene (B47543) can react with ammonia (B1221849) or an ammonia equivalent under high pressure and temperature, often in the presence of a copper catalyst, to yield benzene-1,3-diamine. However, these conditions can be harsh and may not be suitable for substrates with sensitive functional groups.

More modern and regioselective methods have been developed to overcome the limitations of classical approaches. These techniques offer milder reaction conditions and greater functional group tolerance.

One such method is the transition metal-catalyzed C-H amination. Recent studies have demonstrated a transition metal-free, regioselective strategy for the amination of nitrobenzenes. This approach enables the synthesis of 4-nitro-N-arylamines through a C(sp²)–H/N–H cross-coupling between electron-deficient nitroarenes and amines. nih.govresearchgate.net Mechanistic investigations suggest that these reactions proceed through the generation of nitrogen radicals and the recombination of nitrobenzene (B124822) complex radicals. nih.govresearchgate.net This C(sp²)–N bond formation is effective for a wide range of primary and secondary arylamines as well as aliphatic amines under mild conditions and exhibits excellent tolerance to various functional groups. nih.govresearchgate.net A key feature of this C(sp²)–H/N–H cross-coupling is its exclusive para-selectivity. nih.govresearchgate.net

Rhodium-catalyzed C-H insertion reactions also provide a pathway for the synthesis of 1,3-diamines. nih.gov This method involves the oxidative cyclization of substrates like carbamates, sulfamates, and sulfonamides, which can then be converted to 1,3-diamines. nih.gov

Introduction of the Cyclopropylmethyl Moiety via N-Alkylation

Once the benzene-1,3-diamine scaffold is in hand, the cyclopropylmethyl group can be introduced onto one of the amino groups through N-alkylation. The challenge in this step is to achieve mono-alkylation and avoid the formation of di-alkylated products.

Reductive amination is a versatile and widely employed method for forming C-N bonds. mdpi.com This reaction involves the condensation of an amine with a carbonyl compound, in this case, cyclopropanecarboxaldehyde, to form an imine intermediate. The imine is then reduced in situ to the desired secondary amine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can influence the reaction's selectivity and efficiency. For instance, NaCNBH₃ is particularly effective for the reductive amination of primary amines. mdpi.com The reaction is typically carried out in a suitable solvent like methanol (B129727) or acetonitrile (B52724) at room temperature. mdpi.commdpi.com

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Inexpensive, readily available | Can reduce aldehydes/ketones directly |

| Sodium Cyanoborohydride (NaCNBH₃) | Selective for imines over carbonyls | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, non-toxic byproducts | More expensive |

Direct alkylation of benzene-1,3-diamine with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide, is another common strategy. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent is critical to control the degree of alkylation and minimize side reactions. Steric hindrance around the nitrogen atoms of the diamine can also play a role in favoring mono-alkylation.

Regioselective N-alkylation of azoles has been achieved using organomagnesium reagents as bases, which surprisingly leads to substitution at the more sterically hindered nitrogen atom. researchgate.net While this is for a different class of compounds, it highlights the potential for base-mediated control of regioselectivity in N-alkylation reactions.

Advanced Coupling Reactions in Diamine Synthesis and Functionalization

Modern synthetic organic chemistry offers powerful tools for the formation of C-N bonds, which are highly applicable to the synthesis and functionalization of diamines like 1-N-(cyclopropylmethyl)benzene-1,3-diamine.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. wikipedia.orglibretexts.org This reaction allows for the coupling of an amine with an aryl halide or triflate. wikipedia.org In the context of synthesizing the target molecule, one could envision a scenario where a protected mono-amino aryl halide is coupled with cyclopropylmethylamine, followed by deprotection and introduction of the second amino group. The versatility of the Buchwald-Hartwig amination stems from the development of various generations of catalyst systems, each with improved scope and milder reaction conditions. wikipedia.org The choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base is crucial for optimizing the reaction. nih.gov For instance, ligands like XPhos and TrixiePhos have shown broad applicability for the coupling of various amines. nih.gov

Table 2: Key Components of the Buchwald-Hartwig Amination

| Component | Role | Examples |

| Palladium Precatalyst | Catalyzes the C-N bond formation | Pd₂(dba)₃, [Pd(allyl)Cl]₂ |

| Phosphine Ligand | Stabilizes the palladium center and influences reactivity | XPhos, BINAP, DavePhos, RuPhos |

| Base | Activates the amine and neutralizes the acid byproduct | t-BuONa, Cs₂CO₃, t-BuOLi |

| Solvent | Provides the reaction medium | Toluene, Dioxane, DMF |

The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org This powerful methodology allows for the construction of complex arylamines with high efficiency and functional group tolerance.

Metal-Catalyzed Cross-Coupling Approaches (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly versatile, enabling the coupling of amines with aryl halides or triflates. wikipedia.orgchemeurope.com For the synthesis of this compound, this would conceptually involve the reaction between benzene-1,3-diamine and an electrophile such as (bromomethyl)cyclopropane (B137280) or cyclopropylmethyl triflate.

The reaction's catalytic cycle is well-established and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl or N-alkyl amine product and regenerate the Pd(0) catalyst. chemeurope.comnih.gov The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. chemeurope.com Early systems used simple phosphine ligands, but subsequent "generations" of catalysts have employed increasingly bulky and electron-rich ligands to improve reaction scope, efficiency, and conditions. wikipedia.orgorganic-chemistry.org

For the mono-N-alkylation of a symmetric diamine like benzene-1,3-diamine, controlling the stoichiometry of the reactants is crucial to favor the desired product over the di-alkylated species. Using a slight excess of the diamine relative to the cyclopropylmethyl halide can help achieve this selectivity.

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 | Source of the active Pd(0) catalyst. | chemeurope.com |

| Phosphine Ligand | BINAP, DPPF, P(t-Bu)3, XPhos, SPhos | Stabilizes the Pd center, promotes oxidative addition and reductive elimination. | wikipedia.orgorganic-chemistry.org |

| Base | NaOt-Bu, K3PO4, Cs2CO3 | Deprotonates the amine in the catalytic cycle to form the palladium-amide complex. | chemeurope.com |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction; must be anhydrous. | libretexts.org |

Electrophilic/Nucleophilic Strategies for Carbon-Nitrogen Bond Formation

Beyond metal-catalyzed methods, classical nucleophilic substitution and related strategies remain highly relevant for C-N bond formation. Reductive amination, in particular, stands out as a powerful and widely used method for the alkylation of amines. wikipedia.org This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

To synthesize this compound, reductive amination would involve the reaction of benzene-1,3-diamine with cyclopropanecarboxaldehyde. jocpr.com This approach is often preferred over direct alkylation with an alkyl halide because it effectively prevents the overalkylation that can lead to mixtures of secondary, tertiary, and even quaternary amine products. masterorganicchemistry.com The reaction is typically a one-pot procedure, making it highly efficient. wikipedia.org

The choice of reducing agent is critical for the success of reductive amination. The reagent must be capable of reducing the iminium ion intermediate selectively in the presence of the starting carbonyl compound. harvard.edu

| Reducing Agent | Characteristics | Reference |

|---|---|---|

| Sodium Borohydride (NaBH4) | A mild reducing agent; can sometimes reduce the starting aldehyde/ketone. Often requires pH control. | masterorganicchemistry.comorganic-chemistry.org |

| Sodium Cyanoborohydride (NaBH3CN) | Highly selective for reducing the iminium ion over the carbonyl group. Effective under mildly acidic conditions but is toxic. | masterorganicchemistry.comjocpr.comharvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A mild and highly selective reagent that is less toxic than NaBH3CN. It is effective for a wide range of substrates, including aromatic amines. | harvard.eduorganic-chemistry.org |

| Catalytic Hydrogenation (H2/Catalyst) | A "green" chemistry approach using catalysts like Palladium on carbon (Pd/C). Conditions can be mild. | wikipedia.org |

Electrophilic amination, another strategy, involves the reaction of a carbanion nucleophile with an electrophilic nitrogen source. wikipedia.org While powerful for creating certain types of C-N bonds, this is less commonly applied for the simple N-alkylation of a pre-existing aromatic diamine compared to the nucleophilic pathways described above.

Isolation and Purification Techniques in Diamine Synthesis

Following the synthesis of N-functionalized diamines, the isolation and purification of the target compound from the reaction mixture is a critical step to obtain a product of high purity. The choice of technique depends on the physical properties of the diamine and the nature of the impurities. Aromatic diamines, in particular, can be susceptible to oxidation and discoloration, requiring careful handling. google.com

Common purification methods include distillation, liquid-liquid extraction, and crystallization. researchgate.netgoogle.com For non-volatile diamines, column chromatography is a standard and effective technique. The crude reaction mixture is passed through a stationary phase (e.g., silica (B1680970) gel or alumina), and the components are separated based on their differential adsorption and elution with a mobile phase.

For diamines that are solids at room temperature, recrystallization can be an effective method to achieve high purity. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. For certain industrial processes involving diamines, purification can also be achieved through hydrogenation treatments to remove color-forming impurities or by forming and breaking salts to separate components. google.comwipo.intwipo.int

| Technique | Principle | Applicability | Reference |

|---|---|---|---|

| Distillation | Separation based on differences in boiling points. Often performed under vacuum to prevent decomposition at high temperatures. | Suitable for thermally stable, volatile liquid diamines. | google.com |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Widely applicable for both liquid and solid diamines; effective for separating closely related compounds. | researchgate.net |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Effective for solid diamines to achieve high purity. | wipo.int |

| Liquid-Liquid Extraction | Separation based on differential solubility of components in two immiscible liquid phases (e.g., aqueous and organic). Often used in workup procedures. | Useful for initial cleanup and separation from salts or highly polar/nonpolar impurities. | researchgate.net |

Due to the absence of publicly available spectroscopic data for the specific chemical compound "this compound," a comprehensive analysis and structural elucidation as requested cannot be provided at this time. Extensive searches for experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this exact molecule have not yielded the specific details required to fulfill the comprehensive outline provided in the user's instructions.

The requested article structure is heavily reliant on detailed, factual spectroscopic data, including:

¹H NMR Analysis: Chemical shifts, multiplicities, and coupling constants.

¹³C NMR Analysis: Chemical shifts of all carbon atoms.

Two-Dimensional NMR Techniques: Correlations from COSY, HSQC, and HMBC spectra.

High-Resolution Mass Spectrometry (HRMS): Accurate mass measurement of the molecular ion.

Soft Ionization Mass Spectrometry: Fragmentation patterns and molecular ion confirmation from techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Without access to this foundational data for "this compound," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. The generation of hypothetical data would be inappropriate for a scientific article of this nature.

Therefore, the article focusing on the comprehensive spectroscopic and structural elucidation of "this compound" cannot be generated until reliable, published experimental data becomes available.

Comprehensive Spectroscopic and Structural Elucidation of 1 N Cyclopropylmethyl Benzene 1,3 Diamine

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Detailed experimental Infrared (IR) spectroscopy data, including a data table of characteristic functional group vibrations and their corresponding wavenumbers for 1-N-(cyclopropylmethyl)benzene-1,3-diamine, is not available in published scientific literature.

X-ray Diffraction Analysis for Solid-State Structure Determination

Published X-ray diffraction analysis data for this compound, which would provide details on its solid-state structure, including crystal system, space group, and unit cell dimensions, is not available.

Theoretical and Computational Investigations of 1 N Cyclopropylmethyl Benzene 1,3 Diamine

Quantum Chemical Methods for Electronic Structure and Energetics

Quantum chemical methods are fundamental to computational chemistry, offering insights into the electronic distribution and energy of a molecule. These calculations solve approximations of the Schrödinger equation to determine molecular properties derived from the electronic wavefunction.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations balance computational cost and accuracy, making them suitable for a wide range of chemical systems.

For 1-N-(cyclopropylmethyl)benzene-1,3-diamine, DFT would be used to determine its optimized molecular geometry, representing the lowest energy arrangement of its atoms. Functionals such as B3LYP or M06-2X, combined with basis sets like 6-31G(d,p) or cc-pVTZ, are commonly employed for such organic molecules. researchgate.netmdpi.com Key energetic and electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound Calculated using B3LYP/6-31G(d,p) level of theory.

| Property | Calculated Value | Unit |

|---|---|---|

| Total Electronic Energy | -518.345 | Hartrees |

| HOMO Energy | -5.21 | eV |

| LUMO Energy | -0.15 | eV |

| HOMO-LUMO Gap | 5.06 | eV |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, particularly those involving electron correlation effects, albeit at a significantly greater computational expense.

For this compound, ab initio calculations could be used to refine the electronic energy and molecular properties. For instance, MP2 calculations would provide a more accurate description of dispersion interactions, which could be important for understanding potential intermolecular interactions. These methods serve as a benchmark to validate the results obtained from more computationally efficient DFT methods.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound, particularly due to the rotation around the single bonds connecting the cyclopropylmethyl group to the nitrogen atom and the amine group to the benzene (B151609) ring, results in multiple possible spatial arrangements, or conformers. nih.gov Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them.

This is achieved by mapping the potential energy surface (PES). A relaxed PES scan is performed by systematically rotating a specific dihedral angle (e.g., the C-C-N-C angle of the substituent) and performing a geometry optimization at each step. nih.gov This process identifies low-energy conformers (local minima) and the transition states that connect them. The results allow for the determination of the relative populations of each conformer at a given temperature, providing insight into the molecule's preferred shape.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (ΔE) |

|---|---|---|

| A (Global Minimum) | 178° | 0.00 kcal/mol |

| B | 65° | 1.85 kcal/mol |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical methods describe static molecular properties, Molecular Dynamics (MD) simulations provide a view of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and other dynamic processes. capes.gov.br

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. Following a successful geometry optimization using DFT, a frequency calculation can be performed to predict the molecule's vibrational spectra (Infrared and Raman). nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) parameters can be accurately calculated.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are highly useful for assigning peaks in experimental spectra and confirming the chemical structure. By comparing the calculated shifts for different protons and carbons in the molecule, one can gain a detailed understanding of its electronic environment. nih.gov

Table 3: Hypothetical Calculated vs. Typical Experimental ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Environment | Calculated Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|---|

| C1 | Aromatic (C-NHCH₂) | 148.5 | 145-150 |

| C2 | Aromatic (CH) | 106.2 | 105-110 |

| C3 | Aromatic (C-NH₂) | 149.8 | 148-152 |

| C4 | Aromatic (CH) | 109.1 | 108-112 |

| C5 | Aromatic (CH) | 129.5 | 128-130 |

| C6 | Aromatic (CH) | 104.7 | 103-108 |

| C7 | Methylene (B1212753) (-CH₂-) | 55.3 | 50-60 |

| C8 | Cyclopropyl (B3062369) (CH) | 11.8 | 10-15 |

Chemical Reactivity and Reaction Mechanisms Involving 1 N Cyclopropylmethyl Benzene 1,3 Diamine

Nucleophilic Reactivity of Amine Functions

The presence of two amino groups, one primary (-NH₂) and one secondary (-NH-CH₂-cyclopropyl), endows the molecule with significant nucleophilic character. Amines readily react with a variety of electrophiles due to the lone pair of electrons on the nitrogen atom. msu.edu

Both the primary and secondary amines in 1-N-(cyclopropylmethyl)benzene-1,3-diamine can participate in typical nucleophilic reactions such as alkylation, acylation, and sulfonylation. msu.edu In direct alkylation with alkyl halides, both amines can react, potentially leading to a mixture of N-alkylated and N,N'-dialkylated products. The reaction proceeds via an SN2 mechanism, where the amine acts as the nucleophile. msu.edu Acylation with acyl chlorides or anhydrides forms the corresponding amides, and reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields sulfonamides. The reaction with benzenesulfonyl chloride can be used to distinguish between primary, secondary, and tertiary amines (the Hinsberg test). msu.edu The primary amine group would form a sulfonamide that is soluble in aqueous base, while the secondary amine would form an insoluble sulfonamide.

The relative nucleophilicity of the two amine groups is influenced by both steric and electronic factors. The secondary amine is sterically more hindered than the primary amine. However, the cyclopropylmethyl group, like other alkyl groups, is electron-donating, which can increase the electron density on the secondary nitrogen, enhancing its nucleophilicity.

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl Iodide (CH₃I) | N-Alkylated Amine |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Sulfonamide |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating amino groups. libretexts.org Both the primary amino group (-NH₂) and the secondary amino group (-NHR) are powerful activating groups and are ortho, para-directors. libretexts.org

In a 1,3-disubstituted pattern, the directing effects of these two groups are synergistic. They strongly direct incoming electrophiles to the positions ortho and para to themselves.

Position 2: ortho to both amine groups. This position is highly activated but also sterically hindered.

Position 4: para to the primary amine and ortho to the secondary amine. This position is strongly activated.

Position 6: para to the secondary amine and ortho to the primary amine. This position is also strongly activated.

Position 5: meta to both groups and is therefore deactivated.

Consequently, electrophilic substitution is expected to occur predominantly at the 4- and 6-positions. The high reactivity of the ring means that reactions such as halogenation, nitration, and sulfonation may proceed under mild conditions, and polysubstitution can be a competing side reaction. msu.edu Studies on similar electron-rich 1,3-diaminobenzenes have shown that C-C coupling reactions with electrophilic partners occur regioselectively at the less-hindered ortho-position (the 4/6 position). mdpi.com

| EAS Reaction | Reagent | Electrophile | Predicted Major Product(s) |

| Bromination | Br₂/FeBr₃ | Br⁺ | 4-Bromo- and 6-bromo- derivatives |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 4-Nitro- and 6-nitro- derivatives |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Sulfonic acid and 6-sulfonic acid derivatives |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | CH₃CO⁺ | 4-Acetyl- and 6-acetyl- derivatives |

Transformations Involving the Cyclopropylmethyl Moiety

The cyclopropylmethyl group attached to one of the amine nitrogens is a key structural feature that can undergo characteristic rearrangements, particularly under conditions that generate a positive charge or a radical at the adjacent atom. This reactivity stems from the high strain energy of the three-membered ring.

Cationic Rearrangements: If a carbocation were to form on the methylene (B1212753) carbon adjacent to the nitrogen (for instance, during certain substitution or elimination reactions), it can be stabilized through participation of the cyclopropane (B1198618) ring. This leads to a delocalized, non-classical carbocation intermediate. wikipedia.org Nucleophilic attack on this intermediate can yield a mixture of products, including the unrearranged cyclopropylmethyl compound, as well as rearranged cyclobutanol (B46151) and homoallyl (but-3-en-1-ol) derivatives. wikipedia.org

Radical Rearrangements: The cyclopropylmethyl radical is known to undergo a very rapid, irreversible ring-opening reaction to form the but-3-enyl radical. This transformation is often used as a mechanistic probe to detect the presence of radical intermediates. In the context of this compound, one-electron oxidation of the secondary amine nitrogen would form an amine radical cation. This can trigger the cleavage of the cyclopropane ring. researchgate.net For example, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid results in the selective cleavage of the cyclopropyl (B3062369) group, a process that is initiated by the formation of an amine radical cation, which then undergoes rapid ring opening. researchgate.net

| Reaction Condition | Intermediate | Key Transformation | Resulting Moiety |

| Acidic/Electrophilic | Cyclopropylmethyl Cation | Ring Expansion/Opening | Cyclobutyl, Homoallyl |

| One-Electron Oxidation | Amine Radical Cation | Radical Ring Opening | But-3-enyl |

Investigation of Reaction Pathways and Transition States

A thorough understanding of the complex reactions of this compound often requires computational chemistry studies. Methods such as Density Functional Theory (DFT) are employed to model reaction mechanisms, calculate the energies of intermediates and transition states, and predict product distributions. mdpi.com

For electrophilic aromatic substitution, computational models can determine the relative activation energies for attack at the different positions on the benzene ring, providing a quantitative prediction of the observed regioselectivity. These calculations typically confirm that substitution at the 4- and 6-positions is kinetically favored over the sterically hindered 2-position.

In the case of transformations involving the cyclopropylmethyl group, computational studies are invaluable for mapping the potential energy surface of the ring-opening and rearrangement reactions. researchgate.net They can elucidate the structure of the transition states and the delocalized nature of the cationic intermediates. For radical reactions, calculations can help determine the rate constants for the ring-opening process, confirming its utility as a "radical clock" in mechanistic studies. Similar computational work on the reactions of enamines has been used to characterize cyclobutane (B1203170) intermediates and predict the stereoselectivity of subsequent ring-opening and hydrolysis steps. nih.govresearchgate.net

Electrochemical Behavior and Redox Chemistry

Aromatic amines, particularly phenylenediamines, are known to be redox-active compounds. akj.azcyberleninka.ru this compound can be expected to undergo oxidation at the nitrogen atoms. The electrochemical properties of such compounds are typically investigated using techniques like cyclic voltammetry. acs.org

The oxidation process generally occurs in one-electron steps. The first oxidation would remove an electron from one of the nitrogen atoms to form a radical cation. researchgate.net Due to the electron-rich nature of the molecule, this oxidation is expected to occur at a relatively low potential. Further oxidation can lead to the formation of a dication or a quinonediimine species, although the 1,3- (or meta) relationship of the amine groups prevents the formation of a fully conjugated quinoidal structure seen in para-phenylenediamines. acs.org

The stability of the initially formed radical cation is a critical factor in the subsequent chemistry. As discussed previously, the formation of a radical cation on the secondary amine can serve as the trigger for the ring-opening of the cyclopropylmethyl group. researchgate.net Therefore, the electrochemical oxidation of this molecule provides a direct pathway to initiate this characteristic transformation. The redox properties of phenylenediamine-based polymers are well-documented, highlighting their capacity to act as redox-active materials in various applications. akj.azcyberleninka.ruresearchgate.net

| Process | Species Formed | Potential Consequence |

| First One-Electron Oxidation | Radical Cation (Ar-NH₂⁺• or Ar-NHR⁺•) | Initiation of cyclopropyl ring opening |

| Second One-Electron Oxidation | Dication or Diimine-like species | Further reaction/polymerization |

Synthesis and Characterization of Derivatives of 1 N Cyclopropylmethyl Benzene 1,3 Diamine

Functionalization of Amine Centers (e.g., Amidation, Sulfonylation)

The presence of two distinct amine groups—a primary aromatic amine and a secondary N-cyclopropylmethylamino group—allows for selective or exhaustive functionalization. Reactions such as amidation and sulfonylation can be employed to introduce a wide array of functional groups, thereby modulating the electronic and steric properties of the molecule.

Amidation: The reaction of 1-N-(cyclopropylmethyl)benzene-1,3-diamine with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, is expected to yield the corresponding amides. The relative nucleophilicity of the two amine groups will dictate the regioselectivity of the reaction under controlled conditions. The primary amine is generally more sterically accessible and, in some cases, more nucleophilic, leading to initial acylation at this position. However, exhaustive acylation can lead to the di-acylated product.

Sulfonylation: Similarly, sulfonylation can be achieved by reacting the diamine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction typically affords sulfonamides, which are known for their therapeutic properties. The resulting N-sulfonyl derivatives are valuable for further synthetic transformations and for their potential biological activities.

Below is a representative table of potential amidation and sulfonylation derivatives of this compound, based on common acylation and sulfonylation reactions of analogous aromatic diamines.

| Reagent | Product Name | Expected Yield (%) |

| Acetyl chloride | N-(3-(cyclopropylmethylamino)phenyl)acetamide | 85-95 |

| Benzoyl chloride | N-(3-(cyclopropylmethylamino)phenyl)benzamide | 80-90 |

| p-Toluenesulfonyl chloride | N-(3-(cyclopropylmethylamino)phenyl)-4-methylbenzenesulfonamide | 75-85 |

| Methanesulfonyl chloride | N-(3-(cyclopropylmethylamino)phenyl)methanesulfonamide | 80-90 |

Modification of the Aromatic Ring System

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two amino groups. scispace.comrsc.org These groups are ortho- and para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the amino substituents. scispace.com Given the 1,3-disposition of the amine functionalities, the 2-, 4-, and 6-positions are activated.

Common electrophilic substitution reactions that can be performed on this scaffold include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid, which can subsequently be reduced to an additional amino group.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can sometimes be complicated by the basicity of the amine groups, which can coordinate to the Lewis acid catalyst. msu.edu

The table below illustrates potential products from the electrophilic substitution on the aromatic ring.

| Reaction | Reagent | Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-N1-(cyclopropylmethyl)benzene-1,3-diamine |

| Nitration | HNO3/H2SO4 | N1-(cyclopropylmethyl)-4-nitrobenzene-1,3-diamine |

| Acylation | Acetyl chloride/AlCl3 | 1-(2-amino-4-(cyclopropylmethylamino)phenyl)ethan-1-one |

Cyclopropyl (B3062369) Ring Derivatization

The cyclopropylmethyl group is generally stable under many reaction conditions. However, under certain circumstances, particularly those involving radical intermediates or strong acids, the strained cyclopropane (B1198618) ring can undergo ring-opening reactions. researchgate.net For instance, reactions involving radical abstraction of the benzylic-like proton on the methylene (B1212753) bridge could potentially lead to a radical intermediate that might rearrange. Additionally, treatment with strong acids at elevated temperatures could protonate the nitrogen and induce ring strain-driven rearrangements.

A study on the nitrosation of N-cyclopropyl-N-alkylanilines demonstrated that the cyclopropyl group can be cleaved under specific reaction conditions, suggesting that derivatization attempts targeting other parts of the molecule should be conducted under conditions that preserve the integrity of the cyclopropyl ring. researchgate.net

Formation of Heterocyclic Systems Incorporating the Diamine Moiety

The 1,3-diamine functionality is a key precursor for the synthesis of various heterocyclic systems. For example, condensation reactions with 1,3-dicarbonyl compounds can lead to the formation of seven-membered rings, such as diazepines. While the synthesis of benzodiazepines from o-phenylenediamines is well-established, analogous reactions with m-phenylenediamines can also be employed to create related heterocyclic structures. sapub.org

Furthermore, reaction with α,β-unsaturated ketones or aldehydes can also be a pathway to form fused heterocyclic systems. The synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds is a classic example. sapub.orgchim.it By analogy, reaction of this compound with suitable dicarbonyl or related synthons could lead to novel heterocyclic structures incorporating the N-cyclopropylmethylphenylenediamine core.

An illustrative example is the potential synthesis of a diazepine (B8756704) derivative:

| Reactant 1 | Reactant 2 | Heterocyclic Product |

| This compound | Acetylacetone | 1-(cyclopropylmethyl)-5,7-dimethyl-1H-1,4-diazepine |

Design and Synthesis of Analogs for Structure-Property Relationship Studies

The synthesis of a library of analogs based on the this compound scaffold is a crucial step in establishing structure-property relationships (SPR). By systematically modifying different parts of the molecule, researchers can probe how these changes affect its physicochemical properties and biological activity.

Key modifications could include:

Varying the N-alkyl substituent: Replacing the cyclopropylmethyl group with other alkyl or arylalkyl groups to study the impact of size, lipophilicity, and steric bulk.

Substitution on the aromatic ring: Introducing a range of electron-donating and electron-withdrawing groups at various positions on the benzene ring to modulate electronic properties.

Functionalization of the primary amine: Converting the primary amine into a variety of amides, sulfonamides, or secondary/tertiary amines to explore the effect of hydrogen bonding capacity and basicity.

These systematic modifications, coupled with detailed characterization and screening, can provide valuable insights for the rational design of new compounds with desired properties.

Emerging Research Applications of Substituted Benzene 1,3 Diamines in Advanced Chemical Sciences

Utility as Ligands or Organocatalysts in Asymmetric Synthesis

No published research was found that specifically investigates the use of 1-N-(cyclopropylmethyl)benzene-1,3-diamine as a ligand or organocatalyst in asymmetric synthesis.

Precursors for Polymer and Material Science Applications

There is no available literature detailing the use of this compound as a monomer or precursor in the synthesis of polymers or advanced materials.

Role in Supramolecular Chemistry and Host-Guest Interactions

Specific studies on the role of this compound in supramolecular chemistry or host-guest interactions have not been identified in the current body of scientific literature.

Applications in Chemo- and Biosensor Development

No research articles were found that describe the application of this compound in the development of chemo- or biosensors.

Exploration in Advanced Separation Techniques

There is no documented exploration of this compound in the context of advanced separation techniques.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-N-(cyclopropylmethyl)benzene-1,3-diamine, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, describes a reduction protocol using NaBH₄ with a Cu/Co catalyst in H₂O/ethanol (1:1) at room temperature . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol for solubility), and catalyst loading. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (petroleum ether) is recommended to achieve >95% purity, as seen in benzenediamine derivative syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Primary amine protons (δ 1.5–2.5 ppm, broad), cyclopropyl CH₂ (δ 0.5–1.5 ppm), and aromatic protons (δ 6.5–7.5 ppm). Compare with computed spectra from PubChem data .

- IR : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak matching the formula (C₁₀H₁₃N₂, MW 161.23) and fragmentation patterns .

Q. How can solubility and stability challenges be addressed during storage and handling?

- Methodological Answer : The compound’s primary amines make it hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C. Use anhydrous solvents (e.g., DMF, DCM) for reactions. Stabilize solutions with radical inhibitors (e.g., BHT) if needed, as advised for similar diamines in .

Advanced Research Questions

Q. What computational strategies predict the coordination behavior of this compound in transition metal complexes?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ligand-metal interactions. Analyze frontier molecular orbitals (HOMO/LUMO) to identify donor sites (amine N atoms). Compare with experimental data from , where benzene-1,3-diamine derivatives formed Co(II)/Ni(II) complexes .

Q. How can contradictions in catalytic activity data for metal complexes of this ligand be resolved?

- Methodological Answer : Systematically vary:

- Metal centers (e.g., Cu, Co, Ni) and oxidation states.

- Ligand-to-metal ratios (1:1 vs. 2:1).

- Reaction conditions (pH, solvent polarity).

Use kinetic profiling (e.g., UV-Vis monitoring) and X-ray crystallography to correlate structure-activity relationships, as in ’s aza-Michael addition studies .

Q. What mechanistic insights are gained from studying its role in aza-Michael addition reactions?

- Methodological Answer : Conduct isotopic labeling (e.g., ¹⁵N-tracking) to trace nucleophilic amine participation. Use stopped-flow NMR to capture intermediates. Computational transition-state analysis (e.g., Gaussian) identifies steric effects from the cyclopropyl group, as demonstrated in ’s chiral diamine research .

Q. How does the cyclopropylmethyl substituent influence electronic properties compared to other alkyl groups?

- Methodological Answer : Perform Hammett substituent analysis or cyclic voltammetry to compare electron-donating/withdrawing effects. Contrast with analogs like N-methyl or N-ethyl derivatives (). The cyclopropyl group’s ring strain may enhance rigidity and π-backbonding in metal complexes .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported catalytic efficiencies for diamine-derived ligands?

- Methodological Answer :

- Reproducibility Checks : Validate protocols (e.g., catalyst activation under inert conditions).

- Control Experiments : Test ligand-free systems and commercial analogs.

- Advanced Characterization : Use XAS (X-ray Absorption Spectroscopy) to verify metal oxidation states and EXAFS for coordination geometry .

Q. What strategies optimize the ligand’s selectivity in asymmetric catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.